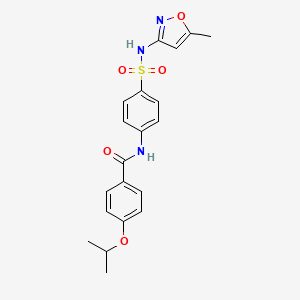

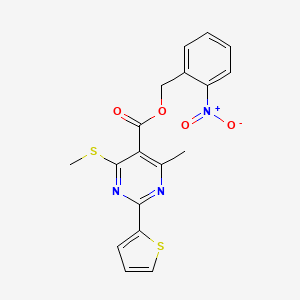

2-amino-3-(4-ethylbenzoyl)-N-(3-methoxyphenyl)indolizine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The study of indolizine derivatives, such as "2-amino-3-(4-ethylbenzoyl)-N-(3-methoxyphenyl)indolizine-1-carboxamide," focuses on exploring the synthesis, structural characteristics, and the diverse chemical and physical properties these compounds exhibit. Indolizine compounds are of significant interest due to their potential in pharmaceutical applications and material science.

Synthesis Analysis

The synthesis of indolizine derivatives often involves multi-step reactions, including condensation, cyclization, and substitution reactions. For example, Hassan et al. (2014) described the synthesis of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives through reactions involving hydrazine hydrate and various substrates, showcasing typical synthetic routes that might be applicable to related compounds (Hassan, Hafez, & Osman, 2014).

Molecular Structure Analysis

Molecular structure analysis, including X-ray crystallography and spectroscopic methods (NMR, IR, MS), provides insights into the configuration, conformation, and stereochemistry of indolizine derivatives. For instance, the crystal and molecular structure analysis of similar compounds has been conducted to understand their three-dimensional arrangement and intermolecular interactions (Lu et al., 2021).

Chemical Reactions and Properties

Indolizine derivatives participate in various chemical reactions, including nucleophilic substitution and electrophilic addition, depending on their functional groups. The reactivity can be influenced by the substitution pattern on the indolizine core, as demonstrated in studies on related compounds (Kurihara et al., 1980).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the behavior of indolizine derivatives in various environments. These properties are determined by the molecular structure and the presence of specific functional groups.

Chemical Properties Analysis

Chemical properties, including acidity, basicity, and photoluminescence, are influenced by the molecular framework and substituents of the indolizine derivatives. For instance, compounds exhibiting unusual blue-shifted acid-responsive photoluminescence behavior provide insights into the electronic and optical properties of indolizine derivatives (Outlaw et al., 2016).

Scientific Research Applications

Synthesis and Characterization

- Research on related compounds involves the synthesis and characterization of derivatives with potential biological activities. For instance, studies on the synthesis of novel pyrazole and pyrazolo[1,5-a]pyrimidine derivatives explore their cytotoxic activities against cancer cells, showcasing the importance of structural modifications in determining biological activity (Hassan, Hafez, & Osman, 2014).

Photoluminescence Properties

- Some research focuses on the unique photoluminescent properties of similar compounds, which could be applied in the development of optical materials or sensors. For example, studies on 6-amino-8-cyanobenzo[1,2-b]indolizines reveal unusual blue-shifted acid-responsive photoluminescence behavior, which could be harnessed in pH sensors or optical devices (Outlaw, Zhou, Bragg, & Townsend, 2016).

Biological Activity

- The potential for related compounds to serve as bioactive molecules is a significant area of research. Investigations into the synthesis and biological activity of derivatives, such as indolizine carboxylates, highlight their antimicrobial and antioxidant properties. This suggests that structurally similar compounds might also possess valuable biological activities, which could be applied in medicinal chemistry or as functional materials (Uppar, Basarikatti, Padmashali, Chandrashekharappa, Chougala, Mudnakudu-Nagaraju, Mohan, Banuprakash, Ningegowda, & Rachotimath, 2020).

Antimicrobial Activities

- Compounds with similar structures have been synthesized and assessed for their antimicrobial activities. Research demonstrates that modifications to the indolizine core can lead to compounds with promising antimicrobial properties, which could be beneficial in the development of new antibiotics or antiseptic agents (Mohamed, El-Wahab, Ahmed, El-Agrody, Bedair, Eid, & Khafagy, 2012).

properties

IUPAC Name |

2-amino-3-(4-ethylbenzoyl)-N-(3-methoxyphenyl)indolizine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O3/c1-3-16-10-12-17(13-11-16)24(29)23-22(26)21(20-9-4-5-14-28(20)23)25(30)27-18-7-6-8-19(15-18)31-2/h4-15H,3,26H2,1-2H3,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUQNOACTYROQQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC(=CC=C4)OC)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-3-(4-ethylbenzoyl)-N-(3-methoxyphenyl)indolizine-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-propyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pentanamide](/img/structure/B2494902.png)

![N-(2-fluorophenyl)-2-[3-[2-(1H-indol-3-yl)ethyl]-4-oxopteridin-2-yl]sulfanylacetamide](/img/structure/B2494906.png)

![4-[3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-propoxy]benzenecarbonitrile](/img/structure/B2494908.png)

![(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2494912.png)

![5-benzyl-8-fluoro-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2494914.png)

![Methyl 6-methoxy-4-{[3-(trifluoromethyl)phenyl]methoxy}quinoline-2-carboxylate](/img/structure/B2494915.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2494916.png)

![N-benzoyl-N'-[4-(methylsulfanyl)phenyl]thiourea](/img/structure/B2494917.png)

![1,7-dimethyl-3-(3-methylbutyl)-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2494921.png)